Cas no 524-17-4 (Dauricine)
Dauricine is a bisbenzylisoquinoline alkaloid derived from plants such as *Menispermum dauricum*. It exhibits notable biological activities, including antiarrhythmic, antihypertensive, and potential antitumor properties. Its mechanism involves calcium channel blockade and modulation of cellular signaling pathways. Dauricine is valued in pharmacological research for its structural complexity and therapeutic potential.

Dauricine structure
商品名:Dauricine
Dauricine 化学的及び物理的性質
名前と識別子
-
- DAURICINE
- -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
- (r-(r*,r*))-y)
- 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
- 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
- dauricine (8ci)
- Menispermum dauricum DC Extract
- Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
- 6,6'-Di-O-Methyldauricoline
- NSC36413
- 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
- NCI60_003351
- 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
- Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
- 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
- Men
- HY-N0220
- 8QTO90G5W5
- Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
- CCG-270271
- s9295
- AKOS037514611
- Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
- BDBM50370415
- 524-17-4
- CHEMBL442717
- DTXSID90966808
- DAURICINE [MI]
- NSC 36413
- UNII-8QTO90G5W5
- Q5228100
- SCHEMBL2233953
- 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
- CHEBI:4331
- FT-0624458
- NSC-36413
- 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
- CS-0008258
- C09419
- CHEMBL1995008
- B2703-465210
- Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
- LS-15406
- BCP30798
- AKOS015897174
- A870987
- 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
- 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
- Q-100593
- SCHEMBL677474
- AKOS015965146
- AC-20217
- AC-34010
- [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
- 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
- 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
- 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
- Dauricine
-
- MDL: MFCD26960929
- インチ: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
- InChIKey: AQASRZOCERRGBL-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])(C([H])([H])C3C([H])=C([H])C(=C(C=3[H])OC3C([H])=C([H])C(=C([H])C=3[H])C([H])([H])C3([H])C4=C([H])C(=C(C([H])=C4C([H])([H])C([H])([H])N3C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H])C2=C1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 624.319937g/mol
- ひょうめんでんか: 0
- XLogP3: 6.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 回転可能化学結合数: 10
- どういたいしつりょう: 624.319937g/mol
- 単一同位体質量: 624.319937g/mol
- 水素結合トポロジー分子極性表面積: 72.9Ų
- 重原子数: 46
- 複雑さ: 933
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 624.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1850
- ゆうかいてん: 115°
- ふってん: 712.3 °C at 760 mmHg
- フラッシュポイント: 384.6 °C
- 屈折率: 1.601
- PSA: 72.86000
- LogP: 6.63810
- ひせんこうど: D11 -139° in methanol
Dauricine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D659483-2mg |
Dauricine |
524-17-4 | 98% | 2mg |
$58 | 2024-05-25 | |
ChemScence | CS-0008258-20mg |
Dauricine |
524-17-4 | 99.91% | 20mg |
$230.0 | 2022-04-27 | |
TRC | D194825-10mg |
Dauricine |
524-17-4 | 10mg |
$ 115.00 | 2023-09-08 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0452-100mg |
Dauricine |
524-17-4 | 98% | 100mg |
$120 | 2023-09-19 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0315-20mg |
Dauricine |
524-17-4 | HPLC≥98% | 20mg |
¥800元 | 2023-09-15 | |
ChemScence | CS-0008258-5mg |
Dauricine |
524-17-4 | 99.91% | 5mg |
$80.0 | 2022-04-27 | |
TargetMol Chemicals | T6S0119-25 mg |
Dauricine |
524-17-4 | 99.38% | 25mg |
¥ 1,995 | 2023-07-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20092-20mg |
Dauricine |
524-17-4 | ,HPLC≥98% | 20mg |
¥700.00 | 2021-09-02 | |
TargetMol Chemicals | T6S0119-10 mg |
Dauricine |
524-17-4 | 99.38% | 10mg |
¥ 1,227 | 2023-07-11 | |
TargetMol Chemicals | T6S0119-50 mg |
Dauricine |
524-17-4 | 99.38% | 50mg |
¥ 2,995 | 2023-07-11 |
Dauricine 関連文献
-
Lei Yang,Yinghua Li,Fei Su,Haibo Li RSC Adv. 2019 9 39674
-
Jia Yu,Bolin Zhu,Dan Su,Zhen Jiang RSC Adv. 2018 8 31633
-
Viviene K. Nguyen,Kevin. G. M. Kou Org. Biomol. Chem. 2021 19 7535
-
Ling Jiang,Tianzhu Guo,Ying Jiang,Ping Liu,Yun Bai Mol. Omics 2021 17 630
-
5. The luminescence of bisbenzyltetrahydroisoquinoline alkaloids. The berbamine and oxyacanthine alkaloidsErnest P. Gibson,James H. Turnbull J. Chem. Soc. Perkin Trans. 2 1980 1696
-
6. 1178. Bisbenzylisoquinoline alkaloids and related compounds. Part IV. A total synthesis of (±)-dauricineT. Kametani,K. Fukumoto J. Chem. Soc. 1964 6141
-
Jinxia Wei,Kunna Cui,Yueying Du,Jia Yu,Zhen Jiang,Xingjie Guo Anal. Methods 2017 9 3029
-
A. M. Choudhury,I. G. C. Coutts,A. K. Durbin,K. Schofield,D. J. Humphreys J. Chem. Soc. C 1969 2070
-
Jing Han,Zilin Chen Anal. Methods 2016 8 8528
-
J. M. Bobbitt,R. C. Hallcher J. Chem. Soc. D 1971 543
524-17-4 (Dauricine) 関連製品
- 6873-13-8(Phellodendrine)
- 13063-54-2((+)-Corypalmine)
- 2292-16-2(Neferine)
- 10097-84-4(Tetrahydropalmatin)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 2586-96-1(Liensinine)
- 3520-14-7(D-Tetrahydropalmatine)
- 2202-17-7((-)-O-Methyldauricine)
- 2934-97-6(Tetrahydropalmatine)
- 1135-24-6(Ferulic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:524-17-4)Dauricine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):230.0/390.0